N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide
Overview
Description
N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a hydroxypropyl group, and a nitrophenyl benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps One common approach starts with the preparation of the benzimidazole core, which is then functionalized with a hydroxypropyl groupThe reaction conditions often require the use of catalysts, such as triethylamine, and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the nitro group can produce amines.
Scientific Research Applications
N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes involving benzimidazole derivatives.
Mechanism of Action
The mechanism of action of N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the nitrophenyl benzenesulfonamide moiety can interact with cellular enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound has a similar benzimidazole core but lacks the hydroxypropyl and nitrophenyl benzenesulfonamide groups.
N-[3-(benzoxazol-2-ylamino)phenyl]amine: This compound features a benzoxazole ring instead of a benzimidazole ring.
Uniqueness
N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the nitrophenyl benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c27-19(14-24-16-23-21-11-4-5-12-22(21)24)15-25(17-7-6-8-18(13-17)26(28)29)32(30,31)20-9-2-1-3-10-20/h1-13,16,19,27H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWXBSLXSQTMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C=NC3=CC=CC=C32)O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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